molecular formula C12H13NO3S B150788 (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate CAS No. 288569-60-8

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Cat. No. B150788
Key on ui cas rn: 288569-60-8
M. Wt: 251.3 g/mol
InChI Key: ZIGSROJSFJRBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776875B2

Procedure details

At 0° C., to a solution of 1-hydroxymethyl-cyclopropanecarbonitrile (3.7 g, 38 mmol) in CH2Cl2 (40 mL) was added pyridine (3.62 g, 45.8 mmol) and p-toluenesulfonyl chloride (7.27 g, 38 mmol). After stirred for 3 h, the solution was concentrated and the residue was used for next step reaction without further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([C:6]#[N:7])[CH2:5][CH2:4]1.N1C=CC=CC=1.[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>C(Cl)Cl>[C:6]([C:3]1([CH2:2][O:1][S:20]([C:17]2[CH:18]=[CH:19][C:14]([CH3:24])=[CH:15][CH:16]=2)(=[O:22])=[O:21])[CH2:5][CH2:4]1)#[N:7]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
OCC1(CC1)C#N
Name
Quantity
3.62 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
7.27 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was used for next step reaction without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#N)C1(CC1)COS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.